1-(bromomethyl)-1-methoxy-3,3-dimethylcyclopentane
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Overview
Description
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane is an organic compound belonging to the class of cyclopentanes It is characterized by a bromomethyl group and a methoxy group attached to a cyclopentane ring with two methyl groups at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-1-methoxy-3,3-dimethylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methoxy-3,3-dimethylcyclopentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide, cyanide, or amine.
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: The compound can be reduced to form 1-(methyl)-1-methoxy-3,3-dimethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, nitriles, or amines.
Oxidation: Carbonyl compounds such as ketones or aldehydes.
Reduction: 1-(Methyl)-1-methoxy-3,3-dimethylcyclopentane.
Scientific Research Applications
1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-1-methoxy-3,3-dimethylcyclopentane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds, altering the function of enzymes or receptors. The methoxy group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
- 1-(Chloromethyl)-1-methoxy-3,3-dimethylcyclopentane
- 1-(Iodomethyl)-1-methoxy-3,3-dimethylcyclopentane
- 1-(Bromomethyl)-1-ethoxy-3,3-dimethylcyclopentane
Comparison: 1-(Bromomethyl)-1-methoxy-3,3-dimethylcyclopentane is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and properties. Compared to its chloro and iodo analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate. The methoxy group provides additional functionalization potential, distinguishing it from ethoxy-substituted compounds .
Properties
CAS No. |
2703771-95-1 |
---|---|
Molecular Formula |
C9H17BrO |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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